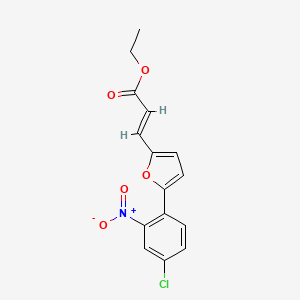

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate

Description

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate (CAS 886496-44-2) is a furan-based acrylate ester featuring a 4-chloro-2-nitrophenyl substituent on the furan ring. Its structure comprises a furan core linked to an ethyl acrylate moiety and a para-chloro-ortho-nitro-substituted phenyl group, which imparts unique electronic and steric properties.

These methods typically yield acrylate derivatives with high diastereoselectivity (80–90% yields) under fluoride-promoted or phosphonate-based conditions .

Properties

Molecular Formula |

C15H12ClNO5 |

|---|---|

Molecular Weight |

321.71 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(16)9-13(12)17(19)20/h3-9H,2H2,1H3/b8-5+ |

InChI Key |

JVBLFLOFNGKDCX-VMPITWQZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-chloro-2-nitrophenyl group: This step often involves electrophilic aromatic substitution reactions where the furan ring is functionalized with the 4-chloro-2-nitrophenyl group.

Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate under suitable conditions, such as the presence of a catalyst and heat.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Addition: The acrylate moiety can undergo addition reactions with various nucleophiles, leading to the formation of different substituted derivatives

Scientific Research Applications

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring and acrylate moiety can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Physicochemical Properties :

- Elemental Composition : Based on structurally similar compounds (e.g., thiazolyl hydrazone derivatives with the same 4-chloro-2-nitrophenyl group), the expected elemental composition is approximately C: 51–57%, H: 2.5–3.5%, N: 13–15% .

- Spectroscopic Data: IR: Peaks corresponding to C-O (furan), C=O (acrylate), and NO₂ stretches (1520–1350 cm⁻¹). ¹H-NMR: Signals for furan protons (δ 6.5–7.5 ppm), acrylate vinyl protons (δ 6.2–6.8 ppm), and ethyl group (δ 1.2–4.3 ppm) . Mass Spectrometry: Molecular ion peak [M+1]+ expected near m/z 350–400, depending on substituents .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of furan acrylates are heavily influenced by substituents on the phenyl ring. Key analogues include:

Physicochemical Properties

Elemental Analysis and Spectral Data :

Key Observations :

Acrylate Esters vs. Thiazolyl Hydrazones :

- Acrylates (e.g., the target compound) are primarily synthetic intermediates, whereas thiazolyl hydrazones are optimized for bioactivity due to their ability to chelate metal ions and interact with biological targets .

- The acrylate group may enhance solubility in organic solvents, making these compounds suitable for further derivatization .

Biological Activity

Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate, with the CAS number 886496-44-2, is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.

- Chemical Formula : C15H12ClN O5

- Molecular Weight : 303.71 g/mol

- Synonyms : this compound, among others.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound was tested for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Pseudomonas aeruginosa | 25 | 50 |

The results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Case Study: In Vitro Evaluation

In a study involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated dose-dependent cytotoxicity.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

These findings suggest that this compound has potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The compound's anti-inflammatory activity was assessed using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

The data demonstrate that this compound effectively reduces the levels of inflammatory markers, indicating its potential utility in inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.

- Modulation of Signaling Pathways : It potentially inhibits NF-kB signaling, leading to reduced inflammation.

- Induction of Apoptosis : The compound may activate caspases involved in programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.